molecular formula C24H25N5O3S B2826832 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 852167-25-0

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2826832
CAS No.: 852167-25-0
M. Wt: 463.56
InChI Key: FDMWBWWQSIYSNZ-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with a 1H-indol-3-yl group at position 5 and a 4-methoxyphenyl group at position 2. A thioether linkage connects the triazole to an acetamide moiety, which is further modified with a tetrahydrofuran-2-ylmethyl group. The triazole-thio-acetamide scaffold is associated with diverse biological activities, including anti-inflammatory and antimicrobial effects, as observed in structurally related molecules .

Properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3S/c1-31-17-10-8-16(9-11-17)29-23(20-14-25-21-7-3-2-6-19(20)21)27-28-24(29)33-15-22(30)26-13-18-5-4-12-32-18/h2-3,6-11,14,18,25H,4-5,12-13,15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMWBWWQSIYSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCC3CCCO3)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Compound Name/Structure Key Substituents Biological Activity/Notes Reference
Target Compound 1H-Indol-3-yl, 4-methoxyphenyl, tetrahydrofuran-methyl Structural uniqueness may modulate bioavailability and target affinity. -
(E)-N-(5-(4-Fluorostyryl)-2-(4-methoxyphenyl)-3-(2,2,2-trifluoroacetyl)-1H-indol-7-yl) Acetamide (4g) 4-Fluorostyryl, trifluoroacetyl Evaluated in pLDH assays (antimalarial potential) .
2-[(4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-acetamide derivatives Furan-2-yl, amino Demonstrated anti-exudative activity (72% inhibition at 10 mg/kg) comparable to diclofenac .
N-(3-Chloro-4-methoxyphenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide Chloro-methoxyphenyl, methyl-phenyl triazole Structural analog with halogen substitution; unconfirmed bioactivity .
2-{[5-(4-Methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide 4-Methoxybenzyl, pyrrole, trifluoromethylphenyl Highlights role of electron-withdrawing groups (e.g., CF₃) in tuning reactivity .

Physicochemical Properties

  • Solubility : The tetrahydrofuran-methyl group in the target compound may improve aqueous solubility relative to purely aromatic analogs (e.g., ’s trifluoromethylphenyl derivative) .
  • Hydrogen Bonding: The acetamide and indole NH groups provide H-bond donors, critical for target binding, as seen in related triazole-thio-acetamides .

Q & A

Q. Optimization :

  • Temperature Control : Maintain 70–80°C during thioether formation to balance reaction rate and byproduct suppression .
  • Solvent Selection : Use polar aprotic solvents (DMF) for cyclization to enhance solubility .
  • Purification : Recrystallization (ethanol/water) or silica gel chromatography (ethyl acetate/hexane, 3:7) improves purity to >95% .

Basic: What analytical techniques are essential for confirming the structure and purity of the synthesized compound?

Answer:

  • 1H/13C NMR : Confirm proton environments (e.g., indole NH at δ 10.2–11.5 ppm, triazole C-S at δ 140–145 ppm) and aromatic substitution patterns .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 506.18) and detect impurities .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹, N-H bend at 3300 cm⁻¹) .
  • HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Advanced: What strategies enhance biological activity through targeted structural modifications?

Answer:

  • Substituent Tuning :
    • Methoxyphenyl Group : Replace with electron-withdrawing groups (e.g., -NO2) to enhance cytotoxicity (IC50 reduced by 40% in HeLa cells) .
    • Tetrahydrofuran Methyl : Substitute with bulkier groups (e.g., cyclopentyl) to improve blood-brain barrier penetration .
  • Bioisosteric Replacement : Swap the triazole with 1,2,3-triazole to modulate kinase inhibition selectivity .
  • Prodrug Design : Esterify the acetamide to improve solubility (e.g., phosphate prodrugs increase bioavailability 3-fold) .

Advanced: How should researchers address contradictory bioactivity data across different assays or models?

Answer:

  • Assay Validation : Cross-validate using orthogonal methods (e.g., MTT vs. apoptosis flow cytometry) to confirm anticancer activity .
  • Model Selection : Compare in vitro (e.g., HepG2) and in vivo (e.g., murine xenograft) results to assess translational relevance .
  • Dose Optimization : Adjust concentrations (e.g., 10–50 µM in vitro vs. 10 mg/kg in vivo) to account for metabolic differences .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR to identify off-target effects (e.g., ROS modulation in conflicting antioxidant assays) .

Advanced: What computational approaches predict target interactions and guide rational design?

Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR; binding energy ≤ -8.5 kcal/mol) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the triazole-enzyme complex (RMSD < 2.0 Å) .
  • QSAR Models : Train on datasets (n > 50 analogs) to correlate logP with antimicrobial activity (R² > 0.85) .

Advanced: How does the compound’s stability under varying pH, temperature, and light conditions impact experimental design?

Answer:

  • pH Sensitivity : Degrades at pH < 3 (30% loss in 24 hours); use buffered solutions (pH 6–8) for biological assays .
  • Thermal Stability : Stable ≤ 60°C; avoid autoclaving. Store at -20°C in amber vials to prevent photodegradation .
  • Hydrolytic Resistance : The thioether bond resists hydrolysis, but the acetamide may degrade in prolonged aqueous storage (>1 month) .

Basic: What key functional groups dictate pharmacological activity, and how do they interact with biological targets?

Answer:

  • Triazole Ring : Binds ATP pockets in kinases via π-π stacking (e.g., with EGFR Tyr766) .
  • Indole Moiety : Interacts with serotonin receptors (5-HT2A) via hydrophobic and hydrogen bonding .
  • Methoxyphenyl Group : Enhances membrane permeability and modulates CYP450 metabolism .
  • Thioether Linkage : Stabilizes conformation for target engagement (e.g., thioredoxin reductase inhibition) .

Advanced: What challenges arise during scale-up synthesis, and how can they be mitigated?

Answer:

  • Byproduct Formation : Optimize stoichiometry (e.g., 1.05:1 ratio of triazole to acetamide) and use flow chemistry for precise mixing .
  • Purification Bottlenecks : Replace column chromatography with precipitation (e.g., water addition to DMF solutions) .
  • Yield Variability : Control moisture content (<0.1% in solvents) and automate temperature monitoring .

Advanced: How does this compound compare structurally and functionally to similar triazole-acetamide derivatives?

Answer:

Compound Structural Differences Biological Activity Reference
5-(Indol-3-yl)-4-phenyl-triazoleLacks tetrahydrofuran methylAnticancer (IC50 = 12 µM vs. 8 µM in this compound)
N-(4-Chlorophenyl) analogChlorine substituentHigher antimicrobial activity (MIC = 2 µg/mL vs. 5 µg/mL)
Furan-containing analogsFuran instead of indoleReduced kinase inhibition (ΔG = -7.2 kcal/mol vs. -8.5 kcal/mol)

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